molecular formula C22H29N3O4 B2647568 N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872855-02-2

N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2647568
CAS RN: 872855-02-2
M. Wt: 399.491
InChI Key: LGWZMYIBXMSXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as DIMEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIMEB is a small molecule inhibitor that has been shown to have a high affinity for a specific protein target, making it a promising tool for investigating the function of this protein in various biological processes.

Scientific Research Applications

  • Antifungal Activity : A study by Bardiot et al. (2015) found that derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, which include the N,N-diisopropyl compound, demonstrated broad-spectrum antifungal activity, particularly against Candida and Aspergillus species. This discovery was enhanced by modifications to improve plasmatic stability while maintaining in vitro antifungal efficiency (Bardiot et al., 2015).

  • Pharmaceutical Synthesis : McBride and Caruthers (1983) examined N,N-diisopropylamino derivatives for their reactivity and stability in deoxyoligonucleotide synthesis, finding the N-morpholino and N,N-diisopropylamino derivatives most effective for this purpose (McBride & Caruthers, 1983).

  • Oligonucleotide Synthesis : Sinha et al. (1984) prepared various 5'O-N-protected deoxynucleoside-3'-O-beta-cyanoethyl-N,N-dialkylamino-/N-morpholinophosphoramidites, including N,N-diisopropylamino derivatives. These compounds were found suitable for automated DNA synthesis due to their stability (Sinha et al., 1984).

  • Antimicrobial Evaluation : Gul et al. (2017) synthesized and evaluated the antimicrobial activity of acetamide derivatives, which included structures with morpholino and diisopropyl groups. The study highlighted their activity against various microbial species, suggesting their potential in antimicrobial applications (Gul et al., 2017).

  • Peptide Synthesis : Wipf and Miller (1992) investigated the Mitsunobu reaction in the preparation of peptide oxazolines and thiazolines, utilizing diisopropyl azodicarboxylate-triphenylphosphine. This highlights the utility of diisopropyl compounds in peptide synthesis (Wipf & Miller, 1992).

  • Chemical Synthesis Applications : Dyachenko et al. (2012) studied the transamination of cyanothioacetamide with morpholine, demonstrating the synthesis of various thioxo compounds. This research indicates the utility of morpholino and diisopropyl compounds in chemical syntheses (Dyachenko et al., 2012).

properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-15(2)25(16(3)4)22(28)21(27)18-13-24(19-8-6-5-7-17(18)19)14-20(26)23-9-11-29-12-10-23/h5-8,13,15-16H,9-12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWZMYIBXMSXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diisopropyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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